4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2,4-Dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a dimethylphenyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate aldehyde or ketone.
Substitution Reactions: The introduction of the 2,4-dimethylphenyl and pyridin-3-yl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the triazole ring, making it more nucleophilic.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide or amine derivatives.
Substitution: The triazole ring can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while alkylation often requires alkyl halides and a strong base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides, amines.
Substitution: Halogenated or alkylated triazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown potential as a pharmacophore in drug design. Its triazole ring is known for its bioactivity, and the presence of the dimethylphenyl and pyridinyl groups can enhance its binding affinity to biological targets. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Industry
In the materials science field, this compound can be used in the development of new polymers and materials with specific properties such as conductivity or thermal stability. Its ability to form stable complexes with metals makes it useful in catalysis and other industrial applications.
Mechanism of Action
The mechanism by which 4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The triazole ring can coordinate with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the dimethyl groups on the phenyl ring.
4-(2,4-Dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol: Contains chlorine atoms instead of methyl groups.
4-(2,4-Dimethylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol: The pyridinyl group is attached at a different position.
Uniqueness
The presence of both the 2,4-dimethylphenyl and pyridin-3-yl groups in 4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol provides a unique combination of steric and electronic properties. This can result in distinct reactivity and binding characteristics compared to similar compounds, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-10-5-6-13(11(2)8-10)19-14(17-18-15(19)20)12-4-3-7-16-9-12/h3-9H,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRCSEDVSYLLMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CN=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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